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Compound of Interest

Compound Name:
3-Amino-2-(4-

methylphenylamino)benzoic acid

CAS No.: 116702-65-9

Cat. No.: B056193 Get Quote

The C14H14N2O2 Scaffold in Medicinal Chemistry The molecular formula C14H14N2O2

represents a critical chemical space in drug discovery, most notably occupied by Nixylic Acid

(2-(2,3-dimethylanilino)pyridine-3-carboxylic acid) and related N-arylanthranilic acid derivatives

(fenamates). This scaffold is chemically significant due to its capacity to bridge lipophilic

aromatic domains with polar, ionizable carboxylic acid moieties, a hallmark of non-steroidal

anti-inflammatory drugs (NSAIDs).

This guide moves beyond basic stoichiometry to analyze the C14H14N2O2 formula as a

template for COX-inhibiting pharmacophores. It provides a validated synthetic protocol,

physicochemical profiling, and mechanistic insights necessary for researchers developing next-

generation anti-inflammatory agents.

Part 2: Molecular Architecture & Isomeric
Landscape
While C14H14N2O2 encompasses hundreds of theoretical isomers, the pharmacological utility

is concentrated in specific structural motifs.

The Primary Candidate: Nixylic Acid
IUPAC Name: 2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid[1]

Class: Anilinonicotinic acid (Isostere of flufenamic/mefenamic acid).
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Core Structure: A pyridine ring fused to a carboxylic acid, linked via a secondary amine to a

dimethyl-substituted phenyl ring.

Structural Isomerism & Properties
The arrangement of the nitrogen atoms defines the compound's stability and biological activity.

Property
Nixylic Acid
(Target)

Generic Amide
Isomer (e.g., N-
benzyl-4-
nitrobenzylamine)

Relevance

Hybridization
sp²

(Aromatic/Carbonyl)
sp³ (Benzylic carbons)

Affects pi-stacking in

active sites.

H-Bond Donors 1 (NH), 1 (COOH) 1-2 (Amine/Amide)
Critical for COX-

Arg120 interaction.

H-Bond Acceptors
3 (Pyridine N, C=O,

OH)
2 (Nitro/Amide O)

Determines solubility

and permeability.

LogP (Predicted) ~3.2 - 3.5 ~2.5 - 3.0

Predicts membrane

permeability (Lipinski

Rule of 5).

pKa (Acidic) ~4.2 (Carboxylic acid) N/A (Non-ionizable)

Essential for ionic

trapping in inflamed

tissue.

Part 3: Validated Synthetic Protocol
Objective: Synthesis of Nixylic Acid via Modified Ullmann Condensation. Rationale: The

formation of the C-N bond between an electron-deficient pyridine and an electron-rich aniline

requires copper catalysis. This protocol uses a "self-validating" checkpoint system to ensure

purity without immediate HPLC access.

Reagents & Materials
Substrate A: 2-Chloronicotinic acid (1.0 eq)
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Substrate B: 2,3-Dimethylaniline (2,3-Xylidine) (1.2 eq)

Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)

Base: Potassium Carbonate (

) (2.0 eq) - Anhydrous

Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Step-by-Step Methodology
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

Chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).

Deprotonation: Add anhydrous

(27.6 g, 200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the
carboxylic acid (Gas evolution may occur).

Coupling Initiation: Add 2,3-Dimethylaniline (14.5 g, 120 mmol) followed by the Copper

catalyst.

Thermal Reaction: Heat the mixture to 130°C under an inert atmosphere (

or Ar) for 4–6 hours.

Mechanistic Note: The high temperature is required to overcome the activation energy of

nucleophilic aromatic substitution (

) on the pyridine ring, facilitated by the ortho-directing carboxylate group.

Work-up (Self-Validating Step):

Cool reaction to room temperature.

Pour into ice-water (500 mL).

Acidify with 1N HCl to pH 3–4.
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Validation Checkpoint: A precipitate must form immediately. If oil forms, the reaction is

incomplete or solvent remains. Recrystallize the precipitate from Ethanol/Water.

Synthesis Workflow Diagram
The following diagram illustrates the logical flow and critical control points (CCPs) of the

synthesis.

Reagent Prep:
2-Chloronicotinic Acid + 2,3-Xylidine

Deprotonation:
Add K2CO3 in DMF

(Formation of Carboxylate)

Ullmann Coupling:
Add Cu Catalyst
Heat to 130°C

Checkpoint:
TLC Monitoring

(Disappearance of Chloride)

Incomplete

Acidification (pH 3-4)
Precipitation

Complete

Final Product:
Nixylic Acid (C14H14N2O2)

Recrystallize (EtOH)
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Figure 1: Critical path for the copper-catalyzed synthesis of Nixylic Acid, highlighting the TLC

quality control checkpoint.

Part 4: Pharmacodynamics & Mechanism of Action
Compounds with the C14H14N2O2 formula, particularly anilinonicotinic acids, function primarily

as Cyclooxygenase (COX) Inhibitors.

Mechanism
Competitive Binding: The carboxylate anion of Nixylic Acid mimics the carboxylate of

Arachidonic Acid (the natural substrate).

Ionic Anchoring: The carboxylate forms an electrostatic bridge with Arg-120 in the COX

enzyme channel.

Hydrophobic Interaction: The 2,3-dimethylphenyl ring intercalates into the hydrophobic

pocket of the enzyme, sterically hindering the entry of Arachidonic Acid.

Selectivity: Due to the steric bulk of the dimethyl group, these compounds often show

preferential inhibition kinetics, balancing between COX-1 (constitutive) and COX-2

(inducible).

Signaling Pathway Visualization
The interference of C14H14N2O2 within the inflammatory cascade is detailed below.
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Figure 2: Pharmacological intervention point of C14H14N2O2 within the Arachidonic Acid

cascade.

Part 5: Physicochemical Profiling & Validation
To confirm the identity and quality of the synthesized C14H14N2O2 isomer, the following

analytical signatures must be verified.

Technique
Expected Signature
(Nixylic Acid)

Structural Insight

IR Spectroscopy
3300 cm⁻¹ (NH stretch)1680

cm⁻¹ (C=O stretch)

Confirms secondary amine and

carboxylic acid integrity.

¹H NMR (DMSO-d₆)
δ 2.15, 2.30 (s, 6H, CH₃)δ 13.0

(br s, 1H, COOH)

Verifies the dimethyl

substitution pattern and acid

proton.

Mass Spectrometry m/z 242.1 [M+H]⁺
Confirms molecular formula

C14H14N2O2.

Melting Point 228–230°C
Indicates crystalline purity

(sharp range = high purity).

Self-Validating Solubility Test
Before biological testing, perform a pH-dependent solubility sweep:

Prepare 3 vials: pH 2.0 (0.01N HCl), pH 7.4 (PBS), pH 10.0 (0.01N NaOH).

Add excess C14H14N2O2 to each.

Observation:

pH 2.0: Insoluble (Unionized acid).

pH 7.4: Sparingly soluble.
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pH 10.0: Fully soluble (Carboxylate salt). Failure of this profile indicates the carboxylic acid

group has been modified (e.g., esterified) or the product is incorrect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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